Oxysophoridine

Description

BenchChem offers high-quality Oxysophoridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxysophoridine including the price, delivery time, and more detailed information at info@benchchem.com.

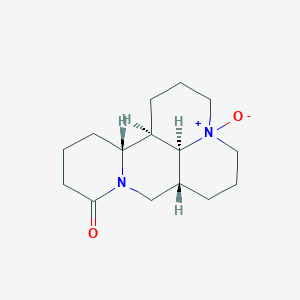

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1 |

InChI Key |

XVPBINOPNYFXID-ACTGZQEFSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@H](CCC4)CN2C(=O)C1)[O-] |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Oxysophoridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid extracted from the plant Sophora alopecuroides, has garnered significant scientific interest due to its diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties, suggesting its therapeutic potential in a range of diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Oxysophoridine, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Oxysophoridine exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The primary mechanisms identified to date involve the regulation of oxidative stress, inflammation, and apoptosis.

Anti-Oxidative Effects via Nrf2 Pathway Activation

Oxysophoridine has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by OSR, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX).[1][2][3] The activation of the Nrf2 pathway by OSR effectively reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), thereby protecting cells from oxidative damage.[1][3]

Anti-Inflammatory Effects through NF-κB and TLR4/p38MAPK Pathway Inhibition

Oxysophoridine demonstrates significant anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]

The NF-κB pathway is a central regulator of inflammation. OSR prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

Furthermore, OSR has been found to inhibit the TLR4/p38MAPK signaling pathway.[4] By downregulating the expression of TLR4 and its downstream effector MyD88, OSR suppresses the phosphorylation of p38 MAPK.[4] This cascade ultimately contributes to the reduction of inflammation and has been implicated in OSR's protective effects against cerebral ischemia/reperfusion injury.[4]

Pro-Apoptotic Effects in Cancer Cells via the Bcl-2/Bax/Caspase-3 Pathway

In the context of cancer, Oxysophoridine has been shown to induce apoptosis, or programmed cell death, in colorectal cancer cells through the intrinsic mitochondrial pathway.[5][6][7] OSR treatment leads to a downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and an upregulation of the pro-apoptotic protein Bcl-2-associated X protein (Bax).[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, ultimately resulting in apoptotic cell death.[5][6][7]

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of Oxysophoridine from various studies.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 | HCT116 (Colorectal Cancer) | 59.28 mg/L | [8] |

| Optimal Working Concentration | Ovine Oocytes | 10-6 mol/L | [2] |

| Reduction in α-SMA and TGF-β1 | LPS-stimulated HSC-T6 cells | at 10 µM | [1] |

| Reduction in α-SMA and TGF-β1 | CCl4-induced C57BL/6 mouse model | at 50 mg/kg | [1] |

| Suppression of iNOS | LPS-stimulated HSC-T6 cells | at 10 µM | [1] |

| Suppression of COX-2 | LPS-stimulated HSC-T6 cells | at 40 µM | [1] |

Key Experimental Protocols

In Vitro Cell Culture and Viability Assays

-

Cell Lines: HCT116 and CT26 colorectal cancer cell lines are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 12% heat-inactivated fetal bovine serum.[6]

-

MTT Assay: To assess cell proliferation, HCT116 cells are treated with varying concentrations of OSR. The viability is determined using the MTT assay, which measures the metabolic activity of cells.[6]

-

Colony Formation Assay: The long-term proliferative capacity of cells after OSR treatment is evaluated by a colony formation assay, where the ability of single cells to grow into colonies is quantified.[6]

Animal Models

-

Colorectal Cancer Xenograft Model: Five-week-old ICR male mice are subcutaneously injected with CT26 cells. Once tumors are established, mice are treated with OSR (e.g., 150 and 300 mg/kg). Tumor volume is measured regularly to assess the anti-tumor effects of OSR in vivo.[6]

-

Acute Myocardial Infarction (AMI) Rat Model: AMI is induced in rats, followed by treatment with OSR. The cardioprotective effects are evaluated by measuring infarct size and levels of myocardial enzymes.[3]

-

Cerebral Ischemia/Reperfusion (I/R) Rat Model: A cerebral I/R injury model is established by occluding the right middle cerebral artery. The neuroprotective effects of OSR are assessed by evaluating histopathological changes and neuronal apoptosis.[4]

Molecular Biology Techniques

-

Reverse Transcription-Quantitative PCR (RT-qPCR): Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. RT-qPCR is then performed to quantify the mRNA expression levels of target genes, such as Bcl-2, Bax, and caspases, using specific primers.[2][6]

-

Western Blotting: Protein lysates from cells or tissues are separated by SDS-PAGE and transferred to a membrane. The expression levels of specific proteins (e.g., Nrf2, NF-κB, cleaved caspase-3) are detected using primary and secondary antibodies.[6]

-

Immunofluorescence: This technique is used to visualize the localization and expression of proteins within cells or tissues, such as the nuclear translocation of NF-κB p65 or the expression of TLR4.[4]

Conclusion

Oxysophoridine is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently modulate oxidative stress, inflammation, and apoptosis through key signaling pathways such as Nrf2, NF-κB, TLR4/p38MAPK, and Bcl-2/Bax/Caspase-3 highlights its potential as a therapeutic agent for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of Oxysophoridine-based therapies. Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of OSR and conducting well-designed clinical trials to validate its efficacy and safety in human populations.

References

- 1. Oxysophoridine inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening and Mechanism Study of Three Antagonistic Drugs, Oxysophoridine, Rutin, and Phellodendrine, against Zearalenone-Induced Reproductive Toxicity in Ovine Oocytes [mdpi.com]

- 3. Oxysophoridine attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway. | University of Kentucky College of Arts & Sciences [as.uky.edu]

- 8. Buy Oxysophoridine [smolecule.com]

Oxysophoridine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine, a quinolizidine (B1214090) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of Oxysophoridine, detailing its primary plant sources. It outlines a comprehensive protocol for the extraction and isolation of this bioactive compound from its most prominent natural reservoir, Sophora alopecuroides. Furthermore, this guide elucidates the key signaling pathways through which Oxysophoridine exerts its therapeutic effects, including its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Quantitative data on the distribution of related alkaloids in Sophora alopecuroides are presented, and the biosynthetic pathway of quinolizidine alkaloids is illustrated. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Oxysophoridine

Oxysophoridine is a naturally occurring alkaloid predominantly found in plants belonging to the Sophora genus of the Fabaceae family. The primary and most studied source of this compound is Sophora alopecuroides , a perennial plant widely distributed in the arid and semi-arid regions of Asia.[1][2][3] While one source mentions its derivation from the Amaryllidaceae family, the overwhelming body of research points to Sophora species as the principal source.

Within Sophora alopecuroides, Oxysophoridine is one of several quinolizidine alkaloids, co-occurring with related compounds such as matrine, oxymatrine, sophoridine, and sophocarpine.[4] The concentration of these alkaloids varies between different parts of the plant.

Quantitative Analysis of Alkaloids in Sophora alopecuroides

While specific quantitative data for Oxysophoridine across all plant parts is not extensively detailed in a single study, research on the distribution of major alkaloids in Sophora alopecuroides provides valuable insights. The following table summarizes the findings on the content of sophoridine, a closely related alkaloid, in various parts of the plant. It is important to note that Oxysophoridine is the N-oxide form of sophoridine.

| Plant Part | Sophoridine Content (mg/g) | Reference |

| Seed Cotyledon | 5.16 | [5] |

| Seed Coat | 2.25 | [5] |

Note: This data is for sophoridine, a closely related precursor to Oxysophoridine.

Experimental Protocol: Extraction and Isolation of Alkaloids from Sophora alopecuroides

The following protocol is a generalized procedure for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which Oxysophoridine can be further purified. This protocol is based on commonly employed acid-base extraction and chromatographic techniques.

3.1. Materials and Reagents

-

Dried and powdered Sophora alopecuroides plant material (e.g., seeds, roots)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sulfuric Acid (H₂SO₄) solution

-

3% Ammonia (B1221849) solution in ethanol

-

Activated carbon

-

Neutral alumina (B75360)

-

Petroleum ether

-

Acetone

-

Glassware: Beakers, flasks, separatory funnels, chromatography columns

-

Rotary evaporator

-

pH meter or pH paper

-

Filter paper

3.2. Extraction Procedure

-

Alkalinization: Weigh a suitable amount of powdered plant material (e.g., 5 kg) and soak it in a 4-fold volume of 5% NaOH solution overnight. This step converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

-

Acid Extraction: Discard the alkaline solution and extract the plant residue with a 5% sulfuric acid solution. The acidic solution will protonate the alkaloid free bases, forming water-soluble alkaloid salts.

-

Ion Exchange Chromatography (Initial Purification): Pass the acidic extract through a cation exchange resin column. The positively charged alkaloid salts will bind to the resin, while neutral and acidic impurities will be washed out.

-

Elution: Elute the bound alkaloids from the resin using 95% ethanol containing 3% ammonia. The ammonia will deprotonate the alkaloid salts, releasing the free bases.

-

Concentration and Decolorization: Combine the ethanolic eluates and recover the ethanol using a rotary evaporator. The resulting crude alkaloid extract can be further purified by adsorption with activated carbon to remove pigments and other colored impurities.

3.3. Isolation and Purification

-

Column Chromatography: Isolate the individual alkaloids from the crude extract using a neutral alumina column.

-

Gradient Elution: Employ a gradient elution system with a non-polar solvent like petroleum ether and a more polar solvent like acetone. Start with a low polarity mixture and gradually increase the polarity to sequentially elute the different alkaloids based on their polarity.

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using techniques like Thin Layer Chromatography (TLC). Combine the fractions containing the desired alkaloid (Oxysophoridine).

-

Crystallization: Further purify the isolated Oxysophoridine by recrystallization from an appropriate solvent to obtain a pure crystalline compound.

Workflow for Alkaloid Extraction and Isolation

Caption: General workflow for the extraction and isolation of Oxysophoridine.

Biological Signaling Pathways of Oxysophoridine

Oxysophoridine exhibits a range of pharmacological effects primarily through its influence on key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

4.1. Anti-Inflammatory and Antioxidant Signaling Pathways

Oxysophoridine has been shown to exert potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 pathways.

-

Inhibition of the NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Oxysophoridine can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

-

Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or inducers like Oxysophoridine, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and increasing the levels of glutathione (B108866) (GSH).

Caption: Anti-inflammatory and antioxidant signaling pathways of Oxysophoridine.

4.2. Anti-Apoptotic Signaling Pathway

Oxysophoridine has been demonstrated to protect cells from apoptosis (programmed cell death) by modulating the expression of key proteins in the apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins: Apoptosis is regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Oxysophoridine can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria.

-

Inhibition of Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of caspase activation, including the executioner caspase-3, which ultimately leads to cell death. By preventing cytochrome c release, Oxysophoridine inhibits the activation of caspase-3, thereby blocking the apoptotic process.

Caption: Anti-apoptotic signaling pathway of Oxysophoridine.

Biosynthesis of Quinolizidine Alkaloids

Oxysophoridine belongs to the quinolizidine class of alkaloids. The biosynthesis of the core quinolizidine ring system originates from the amino acid L-lysine.

The key steps in the biosynthetic pathway are:

-

Decarboxylation of L-lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase.

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal (B1222117).

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine.

-

Further Elaboration: Δ¹-piperideine serves as a key intermediate and undergoes a series of complex enzymatic reactions, including condensations and cyclizations, to form the tetracyclic core structure of matrine-type alkaloids, which are precursors to Oxysophoridine. The final step to form Oxysophoridine involves the N-oxidation of sophoridine.

Caption: Biosynthetic pathway of Oxysophoridine.

Conclusion

Oxysophoridine, a prominent alkaloid from Sophora alopecuroides, presents a compelling profile for further pharmacological investigation and drug development. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and apoptosis, underscores its therapeutic potential. This guide provides a foundational understanding of its natural sources, a practical framework for its extraction and isolation, and a detailed overview of its molecular targets. The presented information is intended to facilitate and inspire future research into the clinical applications of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative analysis of quinolizidine alkaloids from different parts of Sophora alopecuroides seeds by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling and quantitation of alkaloids in different parts of Sophora alopecuroides L. extracts by high-performance liquid chromatography with electrospray ionisation ion mobility spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Oxysophoridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of Oxysophoridine, tailored for researchers, scientists, and professionals in drug development. This document consolidates critical data on its chemical identity, physicochemical characteristics, and spectral properties. Furthermore, it details experimental protocols for investigating its biological effects, particularly its anti-inflammatory, antioxidant, and pro-apoptotic activities, and delineates the key signaling pathways involved.

Chemical Identity and Structure

Oxysophoridine is a tetracyclic quinolizidine alkaloid. Its chemical structure is characterized by a saturated heterocyclic framework containing two nitrogen atoms, one of which exists as an N-oxide.

Table 1: Chemical Identifiers of Oxysophoridine

| Identifier | Value |

| IUPAC Name | (1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one[1] |

| Molecular Formula | C₁₅H₂₄N₂O₂[1] |

| CAS Number | 54809-74-4[2] |

| Molecular Weight | 264.36 g/mol [1][3] |

| Synonyms | Sophoridine N-oxide[1] |

Physicochemical Properties

The physical and chemical properties of Oxysophoridine are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

Table 2: Physicochemical Properties of Oxysophoridine

| Property | Value |

| Melting Point | 162-164°C[4] |

| Solubility | DMSO: 25 mg/mL (94.57 mM)[2]Water: 125 mg/mL (472.84 mM; with ultrasonic treatment)[4] |

| Appearance | White to off-white solid[4] |

| pKa | 4.87 ± 0.20 (Predicted)[4] |

| Storage | Store at -20°C, protected from light and moisture[5][6] |

Spectral Data

Spectroscopic data are fundamental for the structural elucidation and purity assessment of Oxysophoridine.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Oxysophoridine. The PubChem database lists GC-MS data with major fragments observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data for Oxysophoridine has been reported and is available in public databases.

X-ray Crystallography

The crystal structure of Oxysophoridine reveals an orthorhombic crystal system with the space group P2₁2₁2₁.

Table 3: Crystallographic Data for Oxysophoridine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.27590(10) Åb = 10.3482(3) Åc = 23.5372(6) Å |

| Volume | 1285.04(6) ų |

| Z | 4 |

Pharmacological Properties and Signaling Pathways

Oxysophoridine exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and pro-apoptotic properties. These effects are mediated through the modulation of specific signaling pathways.

Anti-inflammatory and Antioxidant Effects: The Nrf2 and NF-κB Pathways

Oxysophoridine has been shown to mitigate hepatic fibrosis by inhibiting inflammation and oxidative stress. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and suppressing the Nuclear factor-kappa B (NF-κB) pathway.[1]

Caption: Oxysophoridine's dual action on Nrf2 and NF-κB pathways.

Pro-apoptotic Effects: The Bcl-2/Bax/Caspase-3 Pathway

In the context of colorectal cancer, Oxysophoridine has been demonstrated to induce apoptosis. This is achieved by modulating the expression of key proteins in the Bcl-2 family and activating the caspase cascade. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspase-3.[3]

Caption: Oxysophoridine-induced apoptosis via the Bcl-2/Bax/Caspase-3 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Oxysophoridine's biological activities.

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the effect of Oxysophoridine on the viability of HCT116 colorectal cancer cells.

Materials:

-

HCT116 cells

-

Oxysophoridine (dissolved in a suitable solvent, e.g., DMSO)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of Oxysophoridine in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of Oxysophoridine. Include a vehicle control (medium with the same concentration of solvent used to dissolve Oxysophoridine).

-

Incubation: Incubate the cells with Oxysophoridine for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for analyzing the protein expression levels of Nrf2, NF-κB, Bcl-2, Bax, and Caspase-3 in cells treated with Oxysophoridine.

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Nrf2, NF-κB p65, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

Oxysophoridine is a promising natural compound with well-defined chemical and physical properties. Its multifaceted pharmacological activities, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis, make it a compelling candidate for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing alkaloid.

References

- 1. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxysophoridine inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. rsc.org [rsc.org]

Oxysophoridine: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine, a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides L., has a rich history in Traditional Chinese Medicine (TCM) and is now emerging as a compound of significant interest in modern pharmacology. Traditionally used for its anti-inflammatory and detoxifying properties, recent scientific investigations have elucidated the molecular mechanisms underlying its diverse therapeutic effects. This technical guide provides an in-depth analysis of oxysophoridine's pharmacological activities, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective roles. Detailed experimental protocols, quantitative data from key studies, and visualizations of the core signaling pathways are presented to support further research and drug development efforts.

Introduction: From Traditional Roots to Modern Science

Sophora alopecuroides, known in TCM as "Ku Dou Zi," has been utilized for centuries to treat a variety of ailments, including fever, infections, and inflammatory conditions.[1][2][3] Oxysophoridine is one of the major bioactive alkaloids isolated from this plant.[4][5] Modern pharmacological research has begun to validate its traditional uses, revealing a spectrum of biological activities that position it as a promising candidate for novel drug development.[6][7] This guide synthesizes the current understanding of oxysophoridine, with a focus on its mechanisms of action at the molecular level.

Pharmacological Activities and Mechanisms of Action

Oxysophoridine exhibits a range of pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-Inflammatory Effects

Oxysophoridine demonstrates potent anti-inflammatory activity by targeting the NF-κB and Nrf2 signaling pathways.

-

NF-κB Signaling Pathway: Oxysophoridine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1] By preventing the phosphorylation and subsequent degradation of IκBα, oxysophoridine blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8][9]

-

Nrf2 Signaling Pathway: Oxysophoridine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1] It upregulates the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), while decreasing the expression of Keap1, a negative regulator of Nrf2.[1] This activation of the Nrf2 pathway enhances the cellular defense against oxidative stress, a key contributor to inflammation.

Anti-Cancer Effects

Oxysophoridine has demonstrated significant anti-tumor activity in various cancer cell lines, primarily through the induction of apoptosis.

-

Bcl-2/Bax/Caspase-3 Signaling Pathway: The pro-apoptotic effects of oxysophoridine are mediated through the intrinsic mitochondrial pathway. It has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5]

Neuroprotective Effects

Oxysophoridine exhibits neuroprotective properties in models of cerebral ischemia, acting through anti-apoptotic and anti-oxidative stress mechanisms.[10][11][12]

-

In vivo studies have shown that oxysophoridine treatment can reduce neurological deficit scores and infarct volumes in mice subjected to middle cerebral artery occlusion.[10][11] It achieves this by downregulating the expression of pro-apoptotic proteins like Bax and caspase-3, and upregulating the anti-apoptotic protein Bcl-2 in neuronal tissues.[10][13] Furthermore, it enhances the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[11][13]

Cardioprotective Effects

Oxysophoridine has been shown to ameliorate cardiac damage in rat models of acute myocardial infarction.[9][14] Its cardioprotective effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[9][14] Treatment with oxysophoridine has been shown to reduce infarct size and decrease the levels of cardiac injury markers such as creatine (B1669601) kinase and lactate (B86563) dehydrogenase.[9]

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro and in vivo studies on the pharmacological effects of oxysophoridine.

Table 1: In Vitro Anti-Cancer Effects of Oxysophoridine on HCT116 Colorectal Cancer Cells [5]

| Parameter | Concentration | Result |

| IC50 Value | 59.28 mg/l | N/A |

| Colony Formation Inhibition | 25 mg/l | 51.1% inhibition |

| 50 mg/l | Not specified | |

| 100 mg/l | 93.9% inhibition | |

| Apoptosis Rate | 25 mg/l | 46.37% |

| 50 mg/l | Not specified | |

| 100 mg/l | 87.62% |

Table 2: In Vivo Neuroprotective Effects of Oxysophoridine in a Mouse Model of Cerebral Ischemia [10][11]

| Parameter | Dosage | Result |

| Neurological Deficit Score | 62.5, 125, 250 mg/kg | Marked reduction |

| Infarct Volume | 62.5, 125, 250 mg/kg | Marked reduction |

| Nitric Oxide Level | 125, 250 mg/kg | Reduced |

| Nitric Oxide Synthase Activity | 125, 250 mg/kg | Reduced |

| Lactate Dehydrogenase Activity | 125, 250 mg/kg | Increased |

Table 3: In Vitro and In Vivo Anti-Fibrotic Effects of Oxysophoridine [1]

| Model | Parameter | Dosage/Concentration | Result |

| LPS-stimulated HSC-T6 cells (in vitro) | α-SMA and TGF-β1 reduction | 10 μM | Significant reduction |

| iNOS expression suppression | 10 μM | Effective suppression | |

| COX-2 expression suppression | 40 μM | Effective suppression | |

| CCl4-induced C57BL/6 mouse fibrotic model (in vivo) | α-SMA and TGF-β1 reduction | 50 mg/kg | Significant reduction |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacological effects of oxysophoridine.

In Vitro Anti-Cancer Studies

-

Cell Line and Culture: Human colorectal cancer HCT116 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Cell Viability Assay (MTT Assay): HCT116 cells are seeded in 96-well plates and treated with various concentrations of oxysophoridine for a specified period (e.g., 48 hours). MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength to determine cell viability.[5]

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with different concentrations of oxysophoridine. After a prolonged incubation period (e.g., 14 days), the colonies are fixed, stained with crystal violet, and counted.[5]

-

Apoptosis Analysis (Hoechst 33258 Staining): Cells are treated with oxysophoridine, fixed, and stained with Hoechst 33258. Nuclear morphology is observed under a fluorescence microscope to identify apoptotic cells characterized by condensed or fragmented nuclei.[5]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) and a loading control (e.g., GAPDH). The bands are visualized using a chemiluminescence detection system.[5]

In Vivo Neuroprotection Studies

-

Animal Model: Male ICR mice are often used. Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion.[10][11]

-

Drug Administration: Oxysophoridine is typically administered intraperitoneally at various doses (e.g., 62.5, 125, 250 mg/kg) for a set number of days before the induction of ischemia.[10][11]

-

Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor and sensory deficits.[10][11]

-

Infarct Volume Measurement: After a period of reperfusion, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.[10]

-

Biochemical Assays: Brain tissues are homogenized to measure the levels of oxidative stress markers (MDA) and the activities of antioxidant enzymes (SOD, GSH-Px) using commercially available kits.[11][13]

In Vivo Hepatic Fibrosis Studies

-

Animal Model: Male C57BL/6 mice are commonly used. Hepatic fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4) over several weeks.[1]

-

Drug Administration: Oxysophoridine is administered, for example, by oral gavage at a specific dose (e.g., 50 mg/kg) during the period of CCl4 induction.[1]

-

Histological Analysis: Liver tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess the degree of liver injury and collagen deposition.

-

Immunohistochemistry and Western Blot: The expression of fibrosis-related proteins such as α-SMA and TGF-β1 in liver tissue is evaluated using immunohistochemistry or western blotting.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to oxysophoridine's mechanism of action.

References

- 1. Oxysophoridine inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sophora alopecuroides L.: An ethnopharmacological, phytochemical, and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro induction of the apoptotic effects of oxysophoridine on colorectal cancer cells via the Bcl-2/Bax/caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Oxysophoridine attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-apoptotic and neuroprotective effects of oxysophoridine on cerebral ischemia both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of oxysophoridine on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of oxysophoridine on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxysophoridine protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

The Bioavailability and Pharmacokinetics of Oxysophoridine: A Technical Overview for Researchers

Introduction to Oxysophoridine

Oxysophoridine is a quinolizidine (B1214090) alkaloid derived from plants such as Sophora alopecuroides.[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and protective effects against oxidative stress.[3][4] These properties have positioned Oxysophoridine as a compound of interest for potential therapeutic applications in conditions such as acute lung injury, myocardial infarction, and hepatic fibrosis.[1][3][4] A thorough understanding of its bioavailability and pharmacokinetics is crucial for its development as a clinical candidate.

Pharmacological Effects and Signaling Pathways

Oxysophoridine exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-inflammatory and Antioxidant Pathways

In the context of hepatic fibrosis, Oxysophoridine has been shown to suppress inflammation and oxidative stress by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[4]

Caption: Oxysophoridine's dual action on Nrf2 and NF-κB pathways.

Cardioprotective and Anti-apoptotic Pathways

Oxysophoridine has demonstrated cardioprotective effects in rat models of acute myocardial infarction.[1] These effects are attributed to its ability to reduce oxidative stress and inhibit apoptosis.

Experimental Protocols in Oxysophoridine Research

While specific pharmacokinetic protocols for Oxysophoridine are not available, methodologies from pharmacological studies provide insight into its in vivo and in vitro investigation.

In Vivo Acute Myocardial Infarction Model in Rats

The following is a representative experimental workflow for inducing acute myocardial infarction (AMI) in rats to study the effects of Oxysophoridine.[1]

Caption: Experimental workflow for an in vivo AMI model.

Experimental Details:

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital.

-

Surgical Procedure: Left anterior descending (LAD) coronary artery ligation to induce ischemia, followed by reperfusion.

-

Drug Administration: Oxysophoridine administered intravenously at the onset of reperfusion.

-

Sample Collection: Blood and heart tissue collected for biochemical and histological analysis.

Analytical Methods for Quantification

While specific validated analytical methods for Oxysophoridine in biological matrices are not detailed in the reviewed literature, the quantification of similar alkaloids is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the determination of drug concentrations in complex biological samples like plasma and tissue homogenates.

General LC-MS/MS Methodological Considerations:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for separation of the analyte from metabolites and endogenous compounds.

-

Mass Spectrometric Detection: Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

Pharmacokinetics of the Related Alkaloid: Sophoridine

Given the absence of pharmacokinetic data for Oxysophoridine, the following table summarizes the reported pharmacokinetic parameters for the structurally similar compound, Sophoridine, in various preclinical models. This information is provided for reference and should be interpreted with caution, as the pharmacokinetic behavior of Oxysophoridine may differ.

| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| Rat | 10 mg/kg, i.v. | - | - | 1.41 | 10.2 | [5] |

| Rabbit | 5 mg/kg, i.v. | - | - | 1.14 | 5.8 | [5] |

| Dog | 2 mg/kg, i.v. | - | - | 1.58 | 2.1 | [5] |

Note: The provided data for Sophoridine is from intravenous administration, and oral bioavailability data is not available.

Conclusion and Future Directions

Oxysophoridine is a promising bioactive alkaloid with demonstrated therapeutic potential in preclinical models of inflammatory and ischemic diseases. However, the lack of comprehensive pharmacokinetic data, including its oral bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile, represents a significant gap in its developmental pathway.

Future research should prioritize conducting rigorous pharmacokinetic studies in relevant animal models. The development and validation of a sensitive and specific bioanalytical method for the quantification of Oxysophoridine in biological matrices is a critical first step. Subsequent studies should aim to determine its absolute bioavailability following oral administration and to elucidate its metabolic pathways and excretion routes. This fundamental information is indispensable for establishing appropriate dosing regimens and for advancing Oxysophoridine towards clinical evaluation.

References

- 1. Oxysophoridine attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxysophoridine inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Review of Ex Vivo and In Vivo Pharmacokinetic Studies of Drugs Commonly Used During Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Oxysophoridine's Anti-Inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine (OSR), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth examination of the core signaling pathways modulated by oxysophoridine in its attenuation of inflammatory responses. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions, this document serves as a comprehensive resource for researchers and professionals in drug development. The primary pathways discussed include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Oxysophoridine has emerged as a promising therapeutic candidate due to its potent anti-inflammatory effects. These effects are attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. This guide will dissect the molecular mechanisms underlying oxysophoridine's anti-inflammatory action.

The NF-κB Signaling Pathway: A Central Target of Oxysophoridine

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. Oxysophoridine has been shown to potently inhibit this pathway.

Molecular Mechanism

Oxysophoridine's inhibitory action on the NF-κB pathway is primarily achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1][2][3]

Visualization of the NF-κB Signaling Pathway

Quantitative Data: Effects on the NF-κB Pathway

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |

| p-NF-κB p65 | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Decreased protein levels | [1] |

| p-IκBα | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Decreased protein levels | [1] |

| NF-κB p65 | Acute myocardial infarction rat model | Oxysophoridine | Dose-dependent | Inhibited activity | [2] |

| NF-κB p65 | LPS-induced acute lung injury mouse model | Oxysophoridine | Not specified | Inhibited expression and activation | [3] |

Experimental Protocols

Western Blotting for NF-κB Pathway Proteins:

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, and IκBα.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Bands are visualized using an ECL detection system.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Oxysophoridine has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.

Molecular Mechanism

Oxysophoridine has been observed to inhibit the phosphorylation of p38 MAPK.[4][5] The TLR4/p38MAPK signaling pathway has been identified as a target of oxysophoridine in the context of cerebral ischemia/reperfusion injury, where its inhibition leads to reduced inflammation and ferroptosis.[4][5]

Visualization of the MAPK Signaling Pathway

Quantitative Data: Effects on the MAPK Pathway

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |

| p-p38 | OGD/R-induced HT22 cells | Oxysophoridine | Not specified | Decreased protein expression | [4][5] |

| TLR4 | Cerebral I/R rat model | Oxysophoridine | Not specified | Blocked signaling | [4][5] |

| MyD88 | OGD/R-induced HT22 cells | Oxysophoridine | Not specified | Decreased protein expression | [4][5] |

Experimental Protocols

Immunofluorescence for MAPK Pathway Proteins:

-

Cell Culture: HT22 cells are cultured on coverslips.

-

Treatment: Cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) and treated with oxysophoridine.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Cells are blocked with goat serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against TLR4 and p-p38 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Staining and Mounting: Nuclei are counterstained with DAPI, and coverslips are mounted.

-

Imaging: Images are captured using a fluorescence microscope.

Activation of the Nrf2 Antioxidant Pathway

In addition to its direct anti-inflammatory effects, oxysophoridine also exhibits antioxidant properties through the activation of the Nrf2 pathway. This pathway is critical for cellular defense against oxidative stress, which is often intertwined with inflammation.

Molecular Mechanism

Oxysophoridine upregulates the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[1] It achieves this by decreasing the expression of Keap1, a protein that targets Nrf2 for degradation.[1] The stabilized Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant genes.

Visualization of the Nrf2 Signaling Pathway

Quantitative Data: Effects on the Nrf2 Pathway and Oxidative Stress

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |

| Nrf2 | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Upregulated protein levels | [1] |

| HO-1 | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Upregulated protein levels | [1] |

| Keap1 | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Decreased protein levels | [1] |

| GSH | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Increased | [1] |

| MDA | LPS-stimulated HSC-T6 cells | Oxysophoridine | Not specified | Reduced | [1] |

Experimental Protocols

Measurement of Oxidative Stress Markers (GSH and MDA):

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.

-

GSH Assay: Glutathione (GSH) levels are measured using a commercial GSH assay kit, often based on the reaction of GSH with DTNB to produce a colored product measured spectrophotometrically.

-

MDA Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using a commercial MDA assay kit, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent product.

Downstream Effects on Inflammatory Mediators

The modulation of the aforementioned signaling pathways by oxysophoridine results in a significant reduction in the production of various pro-inflammatory mediators.

Quantitative Data: Effects on Pro-inflammatory Cytokines and Enzymes

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |

| TNF-α | LPS-stimulated HSC-T6 cells & CCl4-induced mice | Oxysophoridine | In vitro: Not specified; In vivo: Not specified | Inhibited | [1] |

| IL-1β | LPS-stimulated HSC-T6 cells & CCl4-induced mice | Oxysophoridine | In vitro: Not specified; In vivo: Not specified | Inhibited | [1] |

| IL-6 | LPS-stimulated HSC-T6 cells & CCl4-induced mice | Oxysophoridine | In vitro: Not specified; In vivo: Not specified | Inhibited | [1] |

| iNOS | LPS-stimulated HSC-T6 cells | Oxysophoridine | 10 μM | Suppressed expression | [1] |

| COX-2 | LPS-stimulated HSC-T6 cells | Oxysophoridine | 40 μM | Suppressed expression | [1] |

| TNF-α | Acute myocardial infarction rat model | Oxysophoridine | Dose-dependent | Inhibited activity | [2] |

| IL-1β | Acute myocardial infarction rat model | Oxysophoridine | Dose-dependent | Inhibited activity | [2] |

| IL-6 | Acute myocardial infarction rat model | Oxysophoridine | Dose-dependent | Inhibited activity | [2] |

| IL-10 | Acute myocardial infarction rat model | Oxysophoridine | Dose-dependent | Inhibited activity | [2] |

| TNF-α | LPS-induced acute lung injury mouse model | Oxysophoridine | Not specified | Reduced levels in BALF and mRNA in lungs | [3] |

| IL-1β | LPS-induced acute lung injury mouse model | Oxysophoridine | Not specified | Reduced levels in BALF and mRNA in lungs | [3] |

| IL-6 | LPS-induced acute lung injury mouse model | Oxysophoridine | Not specified | Reduced levels in BALF and mRNA in lungs | [3] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Sample Collection: Cell culture supernatants or serum samples are collected.

-

Assay Procedure: Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate to produce a colorimetric signal.

-

Quantification: The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

qPCR: The relative mRNA expression of target genes is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the relative fold change is calculated.

Conclusion

Oxysophoridine exerts its potent anti-inflammatory effects through a multi-pronged approach involving the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways and the activation of the protective Nrf2 antioxidant pathway. This comprehensive modulation of key cellular signaling networks underscores its potential as a therapeutic agent for a variety of inflammatory conditions. The detailed data and methodologies presented in this guide offer a solid foundation for future research and development of oxysophoridine-based therapeutics. Further investigation into other potential pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, may reveal additional mechanisms contributing to its anti-inflammatory profile.

References

- 1. Oxysophoridine inhibits oxidative stress and inflammation in hepatic fibrosis via regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxysophoridine attenuates the injury caused by acute myocardial infarction in rats through anti-oxidative, anti-inflammatory and anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anti-apoptotic effects of oxysophoridine on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxysophoridine protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Neuroprotective Effects of Oxysophoridine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Oxysophoridine (OSR), an alkaloid extracted from Sophora alopecuroides L.[1][2] The document consolidates key findings on its mechanisms of action, detailed experimental protocols, and quantitative data from relevant studies. The primary focus is on OSR's efficacy in mitigating neuronal damage in models of cerebral ischemia.

Core Mechanisms of Neuroprotection

Oxysophoridine demonstrates multifaceted neuroprotective properties primarily through the inhibition of apoptosis, reduction of oxidative stress, and modulation of specific signaling pathways. In vitro studies, predominantly utilizing oxygen-glucose deprivation (OGD) or oxygen-glucose deprivation/reoxygenation (OGD/R) models in primary rat hippocampal neurons and HT22 hippocampal neuronal cells, have elucidated these mechanisms.[1][3][4][5]

Anti-Apoptotic Effects

A significant component of OSR's neuroprotective capacity lies in its ability to suppress programmed cell death. Treatment with OSR has been shown to attenuate neuronal apoptosis in response to ischemia-like insults.[3][4][6] This is achieved through the regulation of key apoptotic markers. Specifically, OSR downregulates the expression of pro-apoptotic proteins such as Bax, cytochrome c, and cleaved caspase-3, while upregulating the anti-apoptotic protein Bcl-2.[3][4][6] Furthermore, the activities of caspase-3, -8, and -9 are inhibited by OSR treatment.[3][4]

Inhibition of Ferroptosis via TLR4/p38MAPK Signaling

Recent studies have revealed that OSR can also protect against ferroptosis, a form of iron-dependent programmed cell death. OSR has been shown to alleviate cerebral ischemia/reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In vitro, OSR treatment significantly decreases the expression of TLR4, MyD88, and phosphorylated-p38 in neuronal cells subjected to OGD/R.[1][2] This inhibition, in turn, reduces reactive oxygen species (ROS) production, intracellular Fe2+ levels, and the expression of ferroptosis-associated proteins like acyl-CoA synthetase long-chain family member 4 (ACSL4) and transferrin 1.[1] Concurrently, OSR increases the expression of proteins that protect against ferroptosis, such as ferritin 1 and glutathione (B108866) peroxidase 4 (GPX4).[1]

Attenuation of Oxidative Stress and Excitotoxicity

Oxysophoridine also exhibits potent antioxidant properties. It has been observed to decrease the content of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activities of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][6][7] Additionally, OSR can mitigate excitotoxicity by reducing the excessive release of glutamate (B1630785) and down-regulating the expression of the N-methyl-D-aspartate (NMDA) receptor subunit NR1.[5][7] This leads to a reduction in intracellular Ca2+ elevation, a key trigger in the excitotoxic cascade.[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the neuroprotective effects of Oxysophoridine.

Table 1: Effect of Oxysophoridine on Neuronal Viability and Damage in OGD/R Model

| Cell Type | OSR Concentration (µmol/L) | Assay | Outcome | Reference |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | MTT Assay | Increased cell survival rate in a dose-dependent manner. | [5] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | LDH Assay | Decreased LDH leakage in a dose-dependent manner. | [5] |

| HT22 Cells | Not specified | CCK-8 Assay | Increased cell viability. | [1] |

Table 2: Effect of Oxysophoridine on Apoptotic and Ferroptotic Markers

| Cell Type | OSR Concentration (µmol/L) | Marker | Effect | Reference |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | Caspase-3, -8, -9 Activity | Inhibition of caspase activities. | [3][4] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | Cytochrome c, Caspase-3 mRNA & Protein | Downregulation. | [3][4] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | Bax Protein | Downregulation. | [3][4] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | Bcl-2 Protein | Upregulation. | [3][4] |

| HT22 Cells | Not specified | Bax Protein | Decreased expression. | [1] |

| HT22 Cells | Not specified | Bcl-2 Protein | Increased expression. | [1] |

| HT22 Cells | Not specified | TLR4, MyD88, p-p38 Protein | Decreased expression. | [1][2] |

Table 3: Effect of Oxysophoridine on Oxidative Stress and Excitotoxicity Markers

| Cell Type | OSR Concentration (µmol/L) | Marker | Effect | Reference |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | MDA | Reduced levels. | [5] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | NO, NOS | Reduced levels and activity. | [5] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | SOD, CAT, GSH-Px | Increased activity. | [5] |

| Primary Rat Hippocampal Neurons | 80 | NMDARNR1 mRNA & Protein | Decreased expression. | [5] |

| Primary Rat Hippocampal Neurons | 5, 20, 80 | Glutamate | Decreased content. | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited in vitro studies.

Cell Culture and OGD/R Model

-

Cell Lines: Primary hippocampal neurons from Sprague-Dawley rats or the HT22 mouse hippocampal neuronal cell line are commonly used.[1][4][5]

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, the normal cell culture medium is replaced with a glucose-free medium, and the cells are incubated in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours).[5]

-

Reoxygenation: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).[5]

Assessment of Cell Viability

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells.

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the activity of this enzyme in the supernatant as an indicator of cytotoxicity.

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to determine cell viability. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce an orange formazan dye.

Evaluation of Apoptosis

-

Hoechst 33342 Staining: This fluorescent stain binds to DNA. Apoptotic cells can be identified by their condensed or fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.[3][4]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][8]

-

Caspase Activity Assays: The activities of key executioner caspases (e.g., caspase-3, -8, -9) are measured using commercially available assay kits with an ELISA reader.[3][4]

-

Western Blotting: This technique is used to quantify the protein expression levels of apoptotic markers such as Bax, Bcl-2, cytochrome c, and cleaved caspase-3.[1][3][4]

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of apoptotic genes like caspase-3 and cytochrome c are quantified using qRT-PCR.[3][4]

Analysis of Signaling Pathways and Oxidative Stress

-

Western Blotting: Used to measure the protein expression levels of components of the TLR4/p38MAPK pathway (TLR4, MyD88, p-p38).[1]

-

Measurement of Oxidative Stress Markers: Commercially available kits are used to measure the levels of MDA, NO, and the activities of antioxidant enzymes (SOD, CAT, GSH-Px).[5][7]

-

Measurement of Intracellular Ca2+: Fluorescent Ca2+ indicators are used to measure changes in intracellular calcium concentrations.

-

Mitochondrial Membrane Potential (MMP) Assay: The fluorescent probe JC-1 is used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of Oxysophoridine and a typical experimental workflow for in vitro studies.

Caption: OSR's anti-apoptotic signaling pathway.

References

- 1. Oxysophoridine protects against cerebral ischemia/reperfusion injury via inhibition of TLR4/p38MAPK-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Anti-apoptotic and neuroprotective effects of oxysophoridine on cerebral ischemia both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Oxysophoridine on Rat Hippocampal Neurons Sustained Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxysophoridine protects against focal cerebral ischemic injury by inhibiting oxidative stress and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of oxysophoridine on cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]

The Alkaloid Oxysophoridine: A Potent Modulator of Cellular Oxidative Stress Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Oxysophoridine (OSR), a natural alkaloid derived from the plant Sophora alopecuroides, is emerging as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Of particular note are its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of oxysophoridine's effects on oxidative stress markers, delving into its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols relevant to its study.

Core Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

Oxysophoridine exerts its primary antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][[“]] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] In the presence of oxidative stress or upon stimulation by compounds like oxysophoridine, this inhibition is released.

Oxysophoridine has been shown to upregulate the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[6] The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1][3] This leads to the enhanced transcription and subsequent synthesis of a battery of protective enzymes.

Quantitative Effects on Oxidative Stress Markers

Oxysophoridine has been demonstrated to modulate several key markers of oxidative stress across various experimental models. The following tables summarize the reported quantitative effects.

Table 1: Effect of Oxysophoridine on Lipid Peroxidation and Antioxidant Molecules

| Model System | Treatment | Concentration/Dose | Effect on Malondialdehyde (MDA) | Effect on Glutathione (B108866) (GSH) | Reference |

| Hepatic Fibrosis (in vivo) | Oxysophoridine | 50 mg/kg | Reduced | Increased | [6] |

| Acute Myocardial Infarction (rats) | Oxysophoridine | Not specified | Reduced | Increased | [7][8] |

| Osteoarthritis (in vitro) | Oxysophoridine | Not specified | Not reported | Promotes GSH biosynthesis | [9][10] |

Table 2: Effect of Oxysophoridine on Antioxidant Enzyme Activity

| Model System | Treatment | Concentration/Dose | Superoxide (B77818) Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GSH-Px) Activity | Reference |

| Acute Myocardial Infarction (rats) | Oxysophoridine | Not specified | Elevated | Elevated | Elevated | [7][8] |

| Osteoarthritis (in vitro/in vivo) | Oxysophoridine | Not specified | Not reported | Not reported | Upregulated GPX4 | [9][10] |

Detailed Experimental Protocols

This section provides standardized protocols for the key experimental procedures used to assess the effects of oxysophoridine on oxidative stress markers.

Measurement of Oxidative Stress Markers

3.1.1. Malondialdehyde (MDA) Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring MDA, a reactive aldehyde that is a byproduct of this process.[11][12][13][14][15]

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be measured spectrophotometrically at approximately 532 nm.[11]

-

Procedure:

-

Tissue Homogenization: Homogenize tissue samples in ice-cold lysis buffer.[11][13]

-

Protein Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins.[12]

-

Reaction: Mix the supernatant with TBA reagent and incubate in a boiling water bath for 15-20 minutes.[12]

-

Measurement: After cooling, centrifuge to remove any precipitate and measure the absorbance of the supernatant at 532 nm.[12]

-

Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.[11]

-

3.1.2. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[16][17][18][19][20]

-

Principle: The assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[16][18] The rate of NBT reduction is inversely proportional to the SOD activity.

-

Procedure:

-

Sample Preparation: Prepare tissue homogenates as described previously.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NBT, and a superoxide-generating system (e.g., riboflavin (B1680620) or xanthine/xanthine oxidase).[16][18]

-

Incubation: Add the sample to the reaction mixture and incubate under controlled light conditions to initiate the photochemical reaction.

-

Measurement: Measure the absorbance at 560 nm.[16]

-

Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

-

3.1.3. Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[19][20][21][22][23][24]

-

Principle: The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[23]

-

Procedure:

-

Sample Preparation: Prepare tissue homogenates in a suitable buffer.

-

Reaction Initiation: Add the sample to a solution of H₂O₂ of a known concentration.

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm over a set period.

-

Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition. One unit of activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[22]

-

3.1.4. Glutathione Peroxidase (GSH-Px) Activity Assay

This assay measures the activity of GSH-Px, an enzyme that catalyzes the reduction of H₂O₂ or organic hydroperoxides by reduced glutathione (GSH).[18][25][26][27][28][29]

-

Principle: A common method involves a coupled enzyme system where the oxidized glutathione (GSSG) produced by GSH-Px is reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.[25][28]

-

Procedure:

-

Sample Preparation: Prepare tissue homogenates.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

-

Reaction Initiation: Add a peroxide substrate (e.g., H₂O₂) to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm.

-

Calculation: The rate of decrease in absorbance is directly proportional to the GSH-Px activity in the sample.

-

Western Blotting for Nrf2 and HO-1

Western blotting is used to detect and quantify the protein levels of Nrf2 and HO-1.[30][31][32][33][34]

-

Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.[30]

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford assay.[30]

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[30]

-